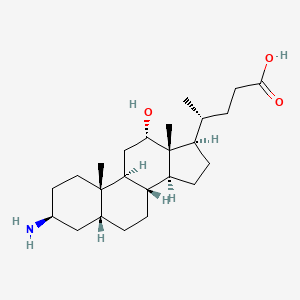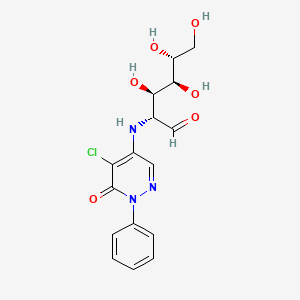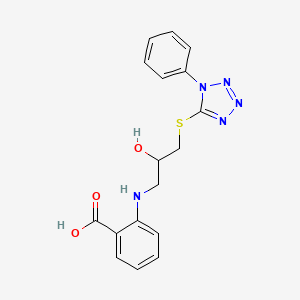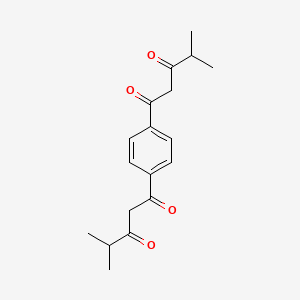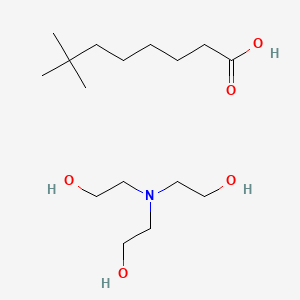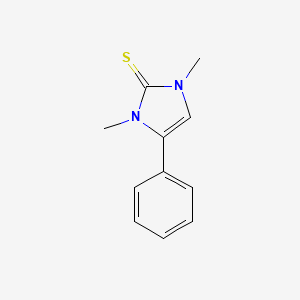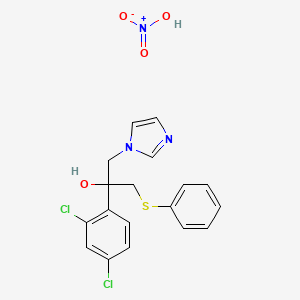
1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazina propanamida, N-(4-(1-metiletiltio)fenil)-4-(2-piridinil)- es un compuesto orgánico complejo que pertenece a la clase de derivados de piperazina. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Piperazina propanamida, N-(4-(1-metiletiltio)fenil)-4-(2-piridinil)- suele implicar múltiples pasos, incluida la formación del anillo de piperazina, la introducción del grupo propanamida y la unión de los grupos fenilo y piridinilo. Los reactivos comunes utilizados en estas reacciones incluyen aminas, ácidos carboxílicos y varios catalizadores.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Piperazina propanamida, N-(4-(1-metiletiltio)fenil)-4-(2-piridinil)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión de sulfuro a sulfóxido o sulfona.
Reducción: Reducción de grupos nitro a aminas.
Sustitución: Reacciones de sustitución nucleófila en el anillo de piperazina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo. Las condiciones de reacción pueden variar según la transformación deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo sulfuro puede producir sulfóxidos o sulfonas, mientras que la sustitución nucleófila puede introducir varios grupos funcionales en el anillo de piperazina.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por su posible uso como agente farmacéutico.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-Piperazina propanamida, N-(4-(1-metiletiltio)fenil)-4-(2-piridinil)- dependería de su objetivo biológico específico. Puede interactuar con enzimas, receptores u otros objetivos moleculares para ejercer sus efectos. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interferencia con los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 1-Piperazina propanamida, N-(4-(1-metiletiltio)fenil)-4-(2-piridinil)- incluyen otros derivados de piperazina con diferentes sustituyentes en los anillos fenilo y piridinilo.
Unicidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales, lo que puede conferir actividades biológicas o reactividad química únicas en comparación con otros derivados de piperazina.
Propiedades
Número CAS |
104373-77-5 |
|---|---|
Fórmula molecular |
C21H28N4OS |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-(4-propan-2-ylsulfanylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C21H28N4OS/c1-17(2)27-19-8-6-18(7-9-19)23-21(26)10-12-24-13-15-25(16-14-24)20-5-3-4-11-22-20/h3-9,11,17H,10,12-16H2,1-2H3,(H,23,26) |
Clave InChI |
NLRDBSFWXSZYJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



